

# The Rise and Discontinuation of Opigolix (ASP-1707): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

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### **Abstract**

**Opigolix** (ASP-1707) is a non-peptide, orally active, small-molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Developed by Astellas Pharma, **Opigolix** was investigated for the treatment of sex hormone-dependent diseases, primarily endometriosis and rheumatoid arthritis.[1][3] Despite showing promise in Phase II clinical trials for endometriosis, its development was discontinued in April 2018.[1][3] This technical guide provides a comprehensive overview of the available scientific and clinical data on **Opigolix**, including its mechanism of action, clinical trial results, and detailed experimental protocols from its clinical development program.

# **Introduction and Discovery**

**Opigolix** emerged from drug discovery programs aimed at developing orally bioavailable, small-molecule antagonists for the GnRH receptor, offering a more convenient and potentially safer alternative to injectable peptide-based GnRH agonists and antagonists.[4] The development, led by Astellas Pharma, targeted conditions where suppression of the hypothalamic-pituitary-gonadal (HPG) axis is beneficial.[3] The primary indications explored were endometriosis, a chronic inflammatory condition dependent on estrogen, and rheumatoid



arthritis, where sex hormones are thought to play a modulatory role in the disease's inflammatory processes.[5][6]

While showing a dose-dependent efficacy in reducing endometriosis-associated pain, the strategic decision was made to halt its development after the completion of Phase II trials.[3]

#### Chemical Identity:

| Property          | Value  |
|-------------------|--|
| IUPAC Name        | (2R)-N'-[5-[3-(2,5-difluorophenyl)-2-(1,3-dihydrobenzimidazol-2-ylidene)-3-oxopropanoyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide[1] |
| Synonyms          | ASP-1707[1]  |
| CAS Number        | 912587-25-8[1]   |
| Molecular Formula | C25H19F3N4O5S[1]   |
| Molar Mass        | 544.51 g·mol-1[1]  |

# Mechanism of Action: GnRH Receptor Antagonism

**Opigolix** functions as a competitive antagonist at the GnRH receptor (GnRHR) in the anterior pituitary gland.[5] The GnRHR is a G-protein-coupled receptor (GPCR) that, upon binding its natural ligand GnRH, primarily activates the  $G\alpha q/11$  signaling pathway.[7][8][9]

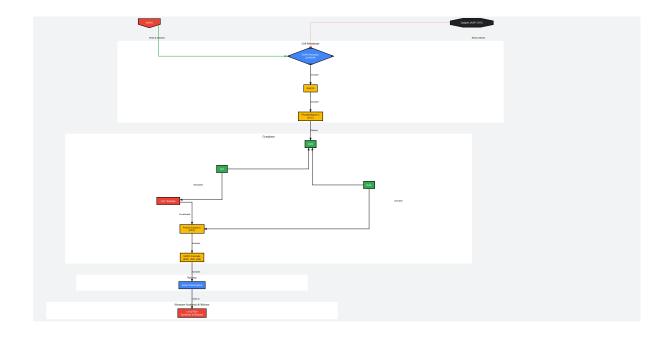
This activation cascade proceeds as follows:

- PLC Activation: Activated Gαg/11 stimulates phospholipase C (PLC).[7][10]
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
   [9][11]
- Downstream Signaling:



- IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7][8]
- DAG and elevated Ca2+ levels co-activate protein kinase C (PKC).[9][10]
- MAPK Cascade: The PKC pathway subsequently activates the mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38).[7][9]
- Gonadotropin Release: These signaling events culminate in the synthesis and pulsatile release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8]

By binding to the GnRHR, **Opigolix** prevents GnRH from initiating this cascade, leading to a rapid, dose-dependent decrease in LH and FSH levels. This, in turn, suppresses the production of ovarian sex hormones, primarily estradiol, which is the key therapeutic target in endometriosis.





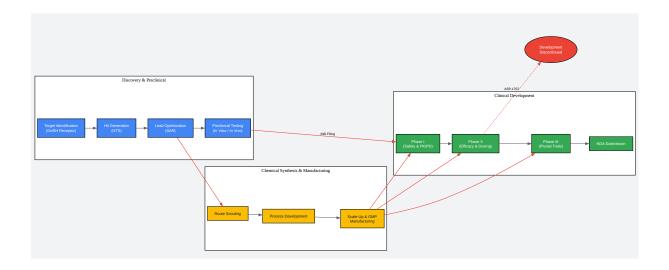
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Caption: GnRH Receptor Signaling Pathway and Opigolix's Point of Antagonism.

# Synthesis and Drug Development Workflow

Note: The specific, step-by-step chemical synthesis process for **Opigolix** (ASP-1707) has not been disclosed in publicly available literature or patents. This is common for investigational compounds, especially those whose development has been discontinued.

The development of a novel small molecule like **Opigolix** typically follows a rigorous, multistage workflow from initial discovery to clinical evaluation. The diagram below illustrates a generalized workflow for this process.



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**Caption:** Generalized workflow for small-molecule drug discovery and development.

# **Clinical Development Program**

**Opigolix** advanced to Phase II clinical trials for two primary indications: endometriosis and rheumatoid arthritis. The program demonstrated pharmacodynamic activity and clinical efficacy



in endometriosis but failed to meet its primary endpoint in rheumatoid arthritis.

## Phase II Study in Endometriosis (TERRA Study)

The TERRA study was a Phase II, multicenter, double-blind, randomized, placebo-controlled trial to assess the efficacy and safety of various doses of **Opigolix** for treating endometriosis-associated pelvic pain.[12]

Quantitative Efficacy Results at Week 12

The study evaluated the change from baseline in the Numeric Rating Scale (NRS) for three types of pain: Overall Pelvic Pain (OPP), Dysmenorrhea (menstrual pain), and Non-Menstrual Pelvic Pain (NMPP).[12]

| Treatment<br>Group | N  | Mean Change<br>in OPP (95%<br>CI) | Mean Change<br>in<br>Dysmenorrhea<br>(95% CI) | Mean Change<br>in NMPP (95%<br>CI) |
|--------------------|----|-----------------------------------|---|------------------------------------|
| Placebo            | 88 | -1.56 (-1.91,<br>-1.21)           | -1.50 (-2.00,<br>-1.00)                       | -1.53 (-1.88,<br>-1.19)            |
| Opigolix 3 mg      | 86 | -1.63 (-1.99,<br>-1.27)           | -2.72 (-3.22,<br>-2.21)                       | -1.51 (-1.87,<br>-1.16)            |
| Opigolix 5 mg      | 91 | -1.93 (-2.27,<br>-1.60)           | -2.85 (-3.33,<br>-2.38)                       | -1.80 (-2.14,<br>-1.47)            |
| Opigolix 10 mg     | 90 | -2.29 (-2.64,<br>-1.94)           | -3.97 (-4.46,<br>-3.48)                       | -2.03 (-2.37,<br>-1.68)            |
| Opigolix 15 mg     | 88 | -2.13 (-2.47,<br>-1.79)           | -4.18 (-4.66,<br>-3.70)                       | -1.86 (-2.20,<br>-1.52)            |

Data sourced from the TERRA study publication.[12]

A statistically significant dose-related treatment effect was observed for OPP (P = 0.001), dysmenorrhea (P < 0.001), and NMPP (P = 0.029) after 12 weeks.[12] All doses of **Opigolix** 



also reduced serum estradiol levels in a dose-dependent manner, but to a lesser extent than the active comparator leuprorelin, suggesting a lower impact on bone health.[4]

# **Phase IIa Study in Rheumatoid Arthritis**

This study was a randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of **Opigolix** in postmenopausal female patients with active rheumatoid arthritis who were on a stable dose of methotrexate.[6]

Quantitative Efficacy and Pharmacodynamic Results at Week 12

| Parameter               | Opigolix (30 mg BID)<br>(n=37)                  | Placebo (n=35)        |
|-------------------------|---|-----------------------|
| ACR20 Response Rate     | Not specified, no improvement vs. placebo       | Not specified         |
| ACR50 Response Rate     | Not specified, no improvement vs. placebo       | Not specified         |
| ACR70 Response Rate     | Not specified, no improvement vs. placebo       | Not specified         |
| Plasma LH Concentration | >90% of patients had a >90% decrease to <1 IU/L | No significant change |

Data sourced from the Phase IIa study publication.[6]

The study concluded that **Opigolix** did not demonstrate a clinical benefit in this patient population, as it failed to improve ACR20/50/70 response rates or any secondary efficacy endpoints compared to placebo.[6] However, the potent pharmacodynamic effect was confirmed by the rapid and sustained suppression of plasma luteinizing hormone (LH).[6]

# **Experimental Protocols**

Detailed methodologies for preclinical assays are not publicly available. The protocols for the major clinical trials are summarized below.



## Protocol: Phase II Endometriosis (TERRA) Study

- Study Design: A Phase II, multicenter, double-blind, randomized, parallel-group, placebocontrolled study with a 12-week main part and a 12-week extension. An open-label leuprorelin arm was included as a reference for bone mineral density assessment.[12]
- Participants: 540 women with endometriosis-associated pelvic pain were enrolled. Key inclusion criteria included a surgical diagnosis of endometriosis and a minimum average score on the Overall Pelvic Pain NRS.[12]
- Intervention: Patients were randomized to receive a daily oral dose of placebo, Opigolix (3 mg, 5 mg, 10 mg, or 15 mg), or a monthly subcutaneous injection of leuprorelin acetate (3.75 mg).[4]
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the mean Overall Pelvic Pain (OPP) score at Week 12, analyzed for a dose-response relationship among the Opigolix groups.[12]
- Secondary Endpoints: Included changes in dysmenorrhea and non-menstrual pelvic pain scores, safety, tolerability, pharmacokinetics, and pharmacodynamic effects on estradiol levels.[4]

# Protocol: Phase IIa Rheumatoid Arthritis Study (NCT02884635)

- Study Design: A Phase IIa, randomized, placebo-controlled, double-blind, parallel-group study conducted at 27 centers in Japan.[13]
- Participants: 72 postmenopausal women with a diagnosis of rheumatoid arthritis (per ACR/EULAR criteria) for ≥6 months, with active disease (≥6 tender and ≥6 swollen joints), and on a stable dose of methotrexate for ≥90 days.[6][13]
- Intervention: Patients were randomized (1:1) to receive oral **Opigolix** 30 mg twice daily or a matching placebo for 12 weeks, in combination with their ongoing methotrexate treatment.[6]
- Primary Endpoint: The American College of Rheumatology 20% improvement criteria (ACR20) response rate at Week 12.[6]

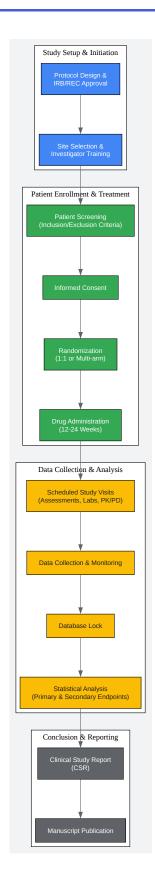
# Foundational & Exploratory





 Secondary Endpoints: ACR50 and ACR70 response rates, Disease Activity Score (DAS)28-CRP, DAS28-ESR, joint counts, and remission rates. Safety, pharmacokinetics, and pharmacodynamics (plasma LH concentration) were also assessed.[6]





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Caption: A typical workflow for a Phase II randomized controlled clinical trial.



### Conclusion

**Opigolix** (ASP-1707) was a promising, orally active GnRH receptor antagonist that demonstrated clear pharmacodynamic activity and dose-dependent clinical efficacy in reducing endometriosis-associated pain. Its development program provided valuable clinical data, particularly from the well-designed TERRA study. However, the compound failed to show a clinical benefit in rheumatoid arthritis. The decision by Astellas Pharma to discontinue development in 2018 means that the full therapeutic potential of **Opigolix** will likely remain unexplored. The publicly available data, while incomplete with respect to its discovery and synthesis, offers important insights into the clinical application of GnRH antagonists for hormone-dependent diseases.

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